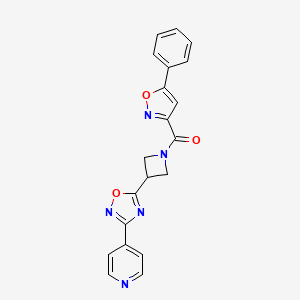

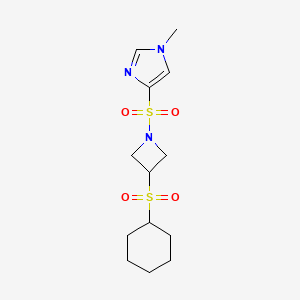

![molecular formula C8H13Cl2N7 B2930820 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride CAS No. 2413903-76-9](/img/structure/B2930820.png)

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of PTP includes a piperazine ring and a tetrazolo[1,5-a]pyrazine ring. The presence of these rings contributes to its unique properties and potential applications.Physical And Chemical Properties Analysis

Piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Scientific Research Applications

Synthesis and Biological Evaluation

A significant application of 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine derivatives has been observed in the synthesis and biological evaluation of compounds for their affinity towards 5-HT3 receptors. A series of piperazinopyrrolo[1,2-a]thieno[3,2-e]- and -[2,3-e]pyrazine derivatives were prepared to determine their high affinity on the 5-HT3 receptors and selectivity against other 5-HT receptor subtypes. Various substitutions on the piperazine and thiophene ring of the pyrrolothienopyrazine moieties were explored, with some compounds showing nanomolar range affinity for 5-HT3 receptors and significant selectivity. Notably, some compounds exhibited partial agonist characteristics and, interestingly, one compound demonstrated potent anxiolytic-like activity in vivo at very low doses, highlighting their potential application in anxiety treatment and receptor-specific research (Rault et al., 1996).

Genotoxicity and Metabolic Activation

Another research direction involves the investigation of genotoxicity and the role of metabolic activation in compounds related to 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine. A specific study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a potent 5-HT2C agonist, revealed a dose-dependent increase in reverse mutations in certain strains, indicating genotoxicity that was metabolism-dependent. This work provides insights into the metabolic pathways leading to reactive intermediates and the mechanisms underlying mutagenicity, essential for drug safety evaluation and understanding the metabolic fate of similar compounds (Kalgutkar et al., 2007).

Antimicrobial Activity

Additionally, the synthesis and evaluation of piperazine and triazolo-pyrazine derivatives have demonstrated antimicrobial potential. This research involved creating new derivatives and assessing their activity against various bacterial and fungal strains, with certain compounds showing superior antimicrobial properties. Such findings highlight the relevance of these compounds in developing new antimicrobial agents, contributing to the battle against resistant microbial strains (Patil et al., 2021).

Biofilm and MurB Inhibitors

Exploration into novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers has uncovered potent bacterial biofilm and MurB inhibitors. These compounds showed excellent biofilm inhibition activities and MurB inhibitory activity, suggesting their potential application in treating bacterial infections and inhibiting biofilm formation, a critical factor in antibiotic resistance (Mekky & Sanad, 2020).

properties

IUPAC Name |

5-piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7.2ClH/c1-3-14(4-2-9-1)8-6-10-5-7-11-12-13-15(7)8;;/h5-6,9H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBGUXTZCKGUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC3=NN=NN23.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2930737.png)

![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)

![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)

![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile](/img/structure/B2930744.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2930745.png)

![5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2930747.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2930750.png)

![Methyl 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-2-(ethylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930754.png)